molecular formula C17H15Cl2N3O3S B4327726 2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No. B4327726
M. Wt: 412.3 g/mol
InChI Key: FTLUTFIBCKKRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, specifically in the areas of medicinal chemistry, drug discovery, and cancer treatment.

Mechanism of Action

The mechanism of action of 2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation. This compound has been found to inhibit the activity of protein kinase B (AKT), a key enzyme involved in the regulation of cell growth and survival. In addition, this compound has also been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), another key enzyme involved in cell cycle regulation. By inhibiting these enzymes, 2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one have been studied extensively. In vitro studies have shown that this compound can effectively inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards cancer cells. This compound has been found to be more potent and selective than other inhibitors of cancer cell growth, making it a promising candidate for further development. In addition, this compound has also been found to have good pharmacokinetic properties, meaning it can be easily absorbed and distributed in the body.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has also been found to have low stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One potential direction is the development of more potent and selective inhibitors of cancer cell growth based on this compound. In addition, further studies are needed to investigate the potential antibacterial activity of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should also be explored. Finally, the development of new synthesis methods for this compound could also lead to the discovery of new analogs with improved properties.

Scientific Research Applications

2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. In drug discovery, this compound has been used as a lead compound to develop more potent and selective inhibitors of cancer cell growth. In addition, this compound has also been studied for its potential as a novel antibacterial agent.

properties

IUPAC Name

2,9-dichloro-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c18-11-4-5-16-20-17(23)12-8-15(13(19)9-14(12)22(16)10-11)26(24,25)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUTFIBCKKRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-dichloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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